(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide
CAS No.:
Cat. No.: VC13471705
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol
* For research use only. Not for human or veterinary use.
![(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide -](/images/structure/VC13471705.png)
Specification
Molecular Formula | C13H25N3O2 |
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Molecular Weight | 255.36 g/mol |
IUPAC Name | (2S)-N-[2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide |
Standard InChI | InChI=1S/C13H25N3O2/c1-4-16(10(3)17)12-8-6-5-7-11(12)15-13(18)9(2)14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18)/t9-,11?,12?/m0/s1 |
Standard InChI Key | XBWNRCVUZNTKHI-GCVQQVDUSA-N |
Isomeric SMILES | CCN(C1CCCCC1NC(=O)[C@H](C)N)C(=O)C |
SMILES | CCN(C1CCCCC1NC(=O)C(C)N)C(=O)C |
Canonical SMILES | CCN(C1CCCCC1NC(=O)C(C)N)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features:
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Cyclohexyl ring: A six-membered carbocycle substituted at the 2-position.
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Acetyl-ethyl-amine moiety: An N-ethylacetamido group attached to the cyclohexyl ring.
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Propionamide side chain: A 2-amino-propanamide group with (S)-configuration at the chiral center.
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₂₅N₃O₂ | |
Molecular Weight | 255.36 g/mol | |
SMILES | CC(N)C(NC1C@@HCCCC1)=O | |
Chiral Centers | 1 (S-configuration) |
Synthesis and Manufacturing
Applications in Research
Pharmaceutical Development
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Chiral Building Block: Used in synthesizing receptor-targeted molecules (e.g., GPCR ligands, enzyme inhibitors) .
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SAR Studies: Modifications to the acetyl-ethyl-amine or cyclohexyl groups probe pharmacokinetic properties (e.g., solubility, bioavailability) .
Case Study: Analogous Compounds
Compound | Structure Similarity | Biological Activity | Source |
---|---|---|---|
AZ505 (CID:24961094) | Cyclohexyl-propanamide core | SMYD2 inhibitor (anticancer) | |
PD176252 | Acetamide derivatives | FPR1/FPR2 agonist |
Future Directions
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